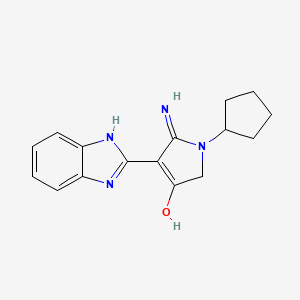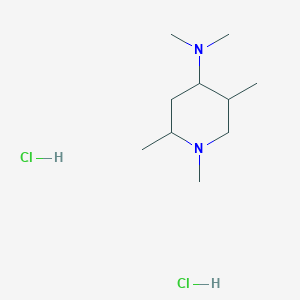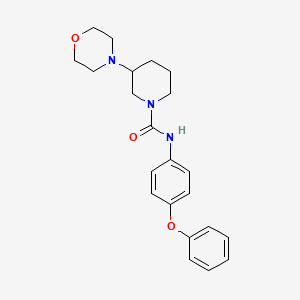
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has attracted significant attention from researchers due to its potential therapeutic applications. This compound has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-viral properties, making it a valuable target for drug development.
Mécanisme D'action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It may also induce apoptosis by activating the caspase pathway. The anti-inflammatory effects of this compound may be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines. The anti-viral activity of this compound may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. Inflammatory cytokines have been found to be downregulated upon treatment with this compound, leading to reduced inflammation. Additionally, this compound has been found to inhibit viral replication, leading to reduced viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its broad range of potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a valuable target for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one. One direction is to further investigate the mechanism of action of this compound, particularly in cancer cells. This may lead to the development of more effective anti-cancer drugs. Another direction is to explore the potential of this compound in treating other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, future research may focus on improving the solubility and bioavailability of this compound to enhance its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one involves the reaction of 2-cyanobenzimidazole with cyclopentanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-viral activity against several viruses, including influenza virus and hepatitis B virus.
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-15-14(13(21)9-20(15)10-5-1-2-6-10)16-18-11-7-3-4-8-12(11)19-16/h3-4,7-8,10,17,21H,1-2,5-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMAINEZCXOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylmethyl)-3-hydroxy-3-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethyl)-2-piperidinone](/img/structure/B6069631.png)
![5-methyl-N-({1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6069632.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-phenylethanamine](/img/structure/B6069639.png)
![methyl 2-({[2-(1-adamantylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6069646.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6069647.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6069662.png)



![4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
methanone](/img/structure/B6069734.png)